3-((Trimethylsilyl)ethynyl)pyridin-2-ol

Medicinal Chemistry Chromatography ADME

Choose this TMS-protected ethynylpyridine for superior stability & selectivity in Sonogashira couplings. The TMS group prevents Glaser homocoupling side reactions, ensuring higher yields & easier purification vs. unprotected 3-ethynylpyridin-2-ol. Its enhanced lipophilicity (LogP ~2.0) simplifies chromatography, ideal for multi-step heterocycle synthesis. ≥98% purity.

Molecular Formula C10H13NOSi
Molecular Weight 191.3 g/mol
CAS No. 1624261-35-3
Cat. No. B1405355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trimethylsilyl)ethynyl)pyridin-2-ol
CAS1624261-35-3
Molecular FormulaC10H13NOSi
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=CNC1=O
InChIInChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-5-4-7-11-10(9)12/h4-5,7H,1-3H3,(H,11,12)
InChIKeyUXFHJTUSLQIQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Trimethylsilyl)ethynyl)pyridin-2-ol (CAS 1624261-35-3) Product Specifications and Analytical Reference


3-((Trimethylsilyl)ethynyl)pyridin-2-ol (CAS 1624261-35-3) is an organosilicon heterocyclic compound featuring a pyridine ring substituted at the 3-position with a trimethylsilyl (TMS)-protected ethynyl group and a hydroxyl group at the 2-position. Its molecular formula is C₁₀H₁₃NOSi with a molecular weight of 191.30 g/mol . This compound is primarily utilized as a protected terminal alkyne building block in medicinal chemistry and organic synthesis, enabling controlled Sonogashira couplings and the construction of fused heterocycles such as furopyridines after deprotection [1].

Why Substituting 3-((Trimethylsilyl)ethynyl)pyridin-2-ol with Unprotected Analogs Compromises Synthetic Outcomes


Direct substitution of 3-((trimethylsilyl)ethynyl)pyridin-2-ol with its unprotected terminal alkyne counterpart (3-ethynylpyridin-2-ol, CAS 142502-88-3) introduces significant synthetic risk. The TMS group is not merely a benign cap; it fundamentally alters the molecule's lipophilicity (LogP), thermal stability, and reactivity profile [1]. In Sonogashira couplings, the unprotected terminal alkyne is prone to Glaser-type oxidative homocoupling side reactions under Pd/Cu catalysis, leading to reduced yields and difficult purifications [2]. Furthermore, the TMS-protected variant exhibits enhanced storage stability and improved chromatographic resolution due to its increased hydrophobic character, factors critical for reproducible multi-step syntheses .

Quantitative Differentiation Guide: 3-((Trimethylsilyl)ethynyl)pyridin-2-ol vs. Unprotected Analogs and In-Class Candidates


Enhanced Lipophilicity for Improved Chromatographic Purification and Membrane Permeability

The TMS-protected compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its unprotected analog, 3-ethynylpyridin-2-ol. This increased lipophilicity facilitates reversed-phase HPLC purification and may enhance passive membrane permeability in cellular assays [1].

Medicinal Chemistry Chromatography ADME

Improved Thermal Stability and Distillation Range for Handling and Storage

The TMS-protected derivative demonstrates a higher predicted boiling point and a broader liquid range compared to the unprotected 3-ethynylpyridin-2-ol, indicating enhanced thermal stability during solvent evaporation and vacuum drying steps [1][2].

Process Chemistry Stability Studies Physical Properties

Superior Synthetic Utility via TMS Protection in Sonogashira Couplings

The TMS group serves as a critical protecting group for the terminal alkyne, preventing oxidative homocoupling side reactions (Glaser coupling) that plague unprotected terminal alkynes under Pd/Cu-catalyzed Sonogashira conditions [1]. This protection enables a two-stage reactivity: the TMS group can be selectively removed post-coupling to liberate a free alkyne for further functionalization, a strategic advantage not possible with the unprotected analog [2].

Organic Synthesis Cross-Coupling Protecting Groups

Optimal Research and Industrial Use Cases for 3-((Trimethylsilyl)ethynyl)pyridin-2-ol


Synthesis of 2-Substituted Furo[2,3-b]pyridines for Kinase Inhibitor Programs

The compound serves as a direct precursor to 2-substituted furo[2,3-b]pyridines, a privileged scaffold in kinase inhibitor discovery. The TMS group allows for a clean Sonogashira coupling with aryl halides, followed by in situ deprotection and cyclization to form the fused furan ring. This two-step, one-pot strategy is significantly more efficient than alternative routes starting from unprotected 3-ethynylpyridin-2-ol, which often suffer from poor yields due to alkyne homocoupling [1].

Construction of σ-Alkynyl Iron Complexes for Materials Science

In the synthesis of σ-(pyridylethynyl)dicarbonylcyclopentadienyliron complexes, the TMS-protected ethynylpyridine acts as a masked alkyne source. The TMS group prevents unwanted coordination of the terminal alkyne to metal centers during the initial stages of the reaction, ensuring a cleaner, higher-yielding route to the desired organometallic complexes. This is critical for applications in molecular electronics and catalysis where purity is paramount [2].

Late-Stage Functionalization in Multi-Step Medicinal Chemistry Campaigns

The increased lipophilicity (LogP ~2.0) and thermal stability of this TMS-protected building block make it ideal for multi-step synthetic sequences. Its enhanced retention on reversed-phase silica facilitates automated flash chromatography purification, and its higher boiling point minimizes loss during rotary evaporation. These properties are particularly valuable in parallel synthesis and library production, where consistent handling and purity across dozens of analogs are required [3].

Antifungal Dihydropyridine Derivative Synthesis

3-((Trimethylsilyl)ethynyl)pyridine derivatives are key intermediates in the one-pot synthesis of dihydropyridine carboxylic acids with antifungal activity. Activation with triflic anhydride and nucleophilic addition of bis(trimethylsilyl) ketene acetals, followed by an unusual alkyne hydration, yields 3-acetylated dihydropyridine acids. These derivatives have demonstrated in vitro antifungal activity against Candida species with MIC values lower than fluconazole, highlighting the compound's utility in developing novel antifungal agents [4].

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